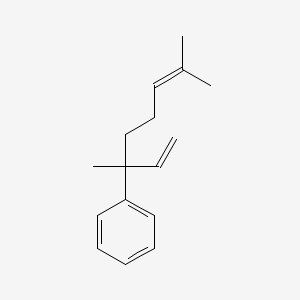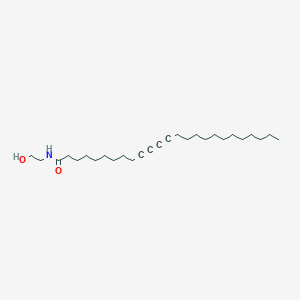
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with 2-aminoethanol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred overnight at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and solvent extraction.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide has several applications in scientific research:
作用机制
The mechanism by which N-(2-Hydroxyethyl)pentacosa-10,12-diynamide exerts its effects involves its ability to form micelles and interact with biological membranes. The compound’s cationic nature allows it to bind with negatively charged molecules such as siRNA, facilitating their delivery into cells . The micelles can undergo endocytosis, allowing the encapsulated molecules to escape endosomes and reach their target sites within the cell .
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)pentacosa-10,12-diynamide
- N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide
- N,N,N-Trimethyl-2-(pentacosa-10,12-diynamido)ethan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is unique due to its hydroxyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
属性
CAS 编号 |
137870-33-8 |
|---|---|
分子式 |
C27H47NO2 |
分子量 |
417.7 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)28-25-26-29/h29H,2-12,17-26H2,1H3,(H,28,30) |
InChI 键 |
KMKKLXMLBOQSCV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



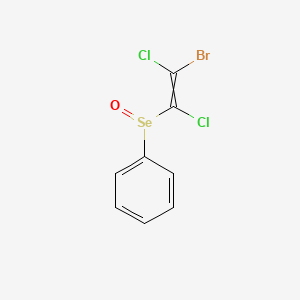
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
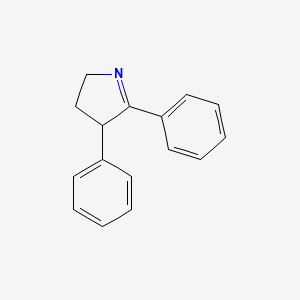
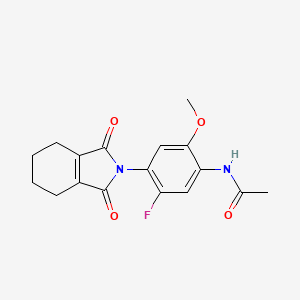
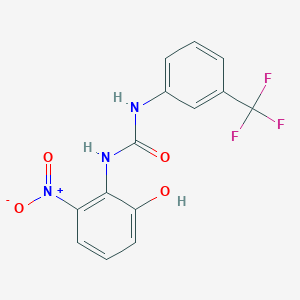
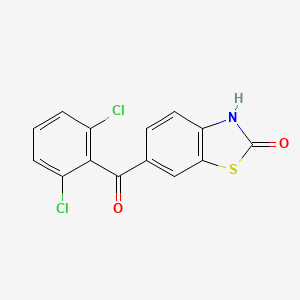
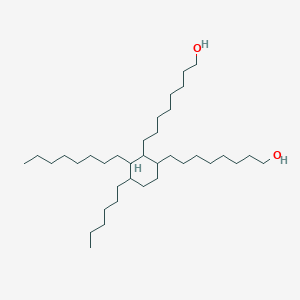
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
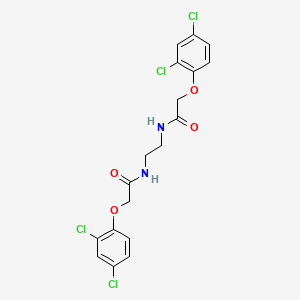
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

